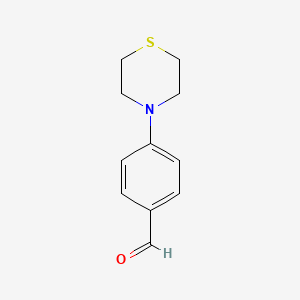

4-(Thiomorpholin-4-yl)benzaldehyde

Description

4-(Thiomorpholin-4-yl)benzaldehyde is a benzaldehyde derivative substituted at the para position with a thiomorpholine group. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties to the compound. This structure is pivotal in medicinal chemistry, particularly in the design of ligands targeting sulfur-rich biological environments. The aldehyde group offers a reactive site for further functionalization, enabling its use in synthesizing Schiff bases, heterocyclic derivatives, or coordination complexes .

Properties

IUPAC Name |

4-thiomorpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIFLINWAKWOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572062 | |

| Record name | 4-(Thiomorpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-94-6 | |

| Record name | 4-(Thiomorpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholin-4-yl)benzaldehyde typically involves the reaction of thiomorpholine with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-(Thiomorpholin-4-yl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions

Major Products Formed

Oxidation: Formation of 4-(Thiomorpholin-4-yl)benzoic acid.

Reduction: Formation of 4-(Thiomorpholin-4-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives

Scientific Research Applications

4-(Thiomorpholin-4-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

- 4-(N,N-Dimethylamino)benzaldehyde: The dimethylamino group is strongly electron-donating, enhancing the electron density of the benzaldehyde ring. This property facilitates applications in cyanine dye synthesis (e.g., styryl-indolo-thiopyrylium perchlorates) . In contrast, the thiomorpholine group introduces moderate electron-withdrawing effects due to sulfur’s electronegativity, which may alter reactivity in nucleophilic additions or cyclization reactions .

- 4-Fluorobenzaldehyde : The fluoro substituent is electron-withdrawing and meta-directing, making it suitable for radiopharmaceutical synthesis (e.g., ¹⁸F-labeled stilbenes) . Compared to thiomorpholine, fluorine’s smaller size and higher electronegativity result in distinct electronic profiles and metabolic stability.

Positional Isomerism :

- 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride: This compound features a methoxy group at the para position and thiomorpholine at the meta position.

Physicochemical Properties

Biological Activity

4-(Thiomorpholin-4-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure

4-(Thiomorpholin-4-yl)benzaldehyde features a benzaldehyde moiety substituted with a thiomorpholine ring. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that 4-(Thiomorpholin-4-yl)benzaldehyde exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxic Effects

In vitro studies have shown that 4-(Thiomorpholin-4-yl)benzaldehyde exhibits cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

The mechanism by which 4-(Thiomorpholin-4-yl)benzaldehyde exerts its biological effects appears to involve the inhibition of specific enzymatic pathways and the interaction with cellular receptors. For instance, it has been shown to inhibit glutaminyl cyclase (QC), an enzyme implicated in peptide hormone synthesis, which may contribute to its anticancer activity .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 4-(Thiomorpholin-4-yl)benzaldehyde against Xanthomonas oryzae, a pathogen affecting rice crops. The compound demonstrated an EC50 value of 0.5 µg/mL, outperforming traditional treatments like thiodiazole-copper . This indicates its potential application in agricultural settings.

Case Study 2: Cytotoxicity in Cancer Therapy

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to significant reductions in cell viability, particularly in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.